[(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine

Fsp3 developability solubility

[(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine (CAS 1152522-55-8, MFCD10696091) is a secondary amine building block comprising a 4-bromothiophene core linked via a methylene bridge to a branched pentan-3-yl amine. With molecular formula C₁₀H₁₆BrNS and molecular weight 262 Da, the compound belongs to the class of arylaminothiophenes, which have demonstrated versatile reactivity in Buchwald-Hartwig C–N cross-coupling and exhibit promising biological and electronic properties.

Molecular Formula C10H16BrNS
Molecular Weight 262.21 g/mol
Cat. No. B12126783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine
Molecular FormulaC10H16BrNS
Molecular Weight262.21 g/mol
Structural Identifiers
SMILESCCC(CC)NCC1=CC(=CS1)Br
InChIInChI=1S/C10H16BrNS/c1-3-9(4-2)12-6-10-5-8(11)7-13-10/h5,7,9,12H,3-4,6H2,1-2H3
InChIKeyXTPPUDBZBWQDDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine: Physicochemical Identity, Available Grades, and Core Procurement Parameters


[(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine (CAS 1152522-55-8, MFCD10696091) is a secondary amine building block comprising a 4-bromothiophene core linked via a methylene bridge to a branched pentan-3-yl amine [1]. With molecular formula C₁₀H₁₆BrNS and molecular weight 262 Da, the compound belongs to the class of arylaminothiophenes, which have demonstrated versatile reactivity in Buchwald-Hartwig C–N cross-coupling and exhibit promising biological and electronic properties [2]. Commercially, it is supplied at 95% purity by multiple vendors including Enamine (via Chemspace), AKSci, and Leyan, and is catalogued under Enamine REAL compound IDs (BBV-14847391, BD01019829) as well as other inventory codes (EN300-169289, CSC000201751) [1]. The compound is for R&D use only and is typically stored long-term in a cool, dry place .

Why [(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine Cannot Be Simply Replaced by In-Class Analogs


Within the C₁₀H₁₆BrNS isomeric family, seemingly minor structural variations—regioisomeric bromine position (4- vs. 5-substitution), N-alkyl chain branching, and chain length—produce substantial differences in lipophilicity, carbon bond saturation (Fsp3), and cross-coupling reactivity that directly impact lead optimization trajectories [1]. The 4-bromo substitution pattern places the halogen at a position electronically distinct from the more common 5-bromo thiophene, altering oxidative addition rates in palladium-catalyzed couplings [2]. Furthermore, the branched pentan-3-yl group delivers an Fsp3 of 0.6, which differs measurably from linear pentyl or shorter-chain N-alkyl analogs and affects both physicochemical developability profiles and the conformational landscape accessible during target engagement [1]. Substituting this compound with a close analog without verifying these parameters risks irreproducible SAR, altered metabolic stability, and failed scale-up.

Quantitative Differentiation Evidence for [(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine vs. Closest Analogs


Carbon Bond Saturation (Fsp3): Pentan-3-yl Branching Delivers Higher Fraction sp³ vs. Linear or Shorter-Chain N-Alkyl Analogs

The target compound exhibits an Fsp3 (fraction of sp³-hybridized carbons) of 0.6, reflecting the branched pentan-3-yl group's contribution of saturated carbon atoms relative to the aromatic thiophene ring [1]. Increasing Fsp3 is associated with improved aqueous solubility, reduced melting point, and enhanced clinical developability. Comparator analogs with linear or shorter N-alkyl chains lack this profile; for example, the primary amine precursor (4-bromothiophen-2-yl)methanamine has a lower Fsp3 and higher crystal packing energy, while the N-methyl analog [(4-bromothiophen-2-yl)methyl](methyl)amine has fewer rotatable bonds and reduced conformational flexibility [2].

Fsp3 developability solubility lead optimization

Lipophilicity (LogP) Sweet-Spot Positioning: Target Compound LogP 4.03 Balances Membrane Permeability and Aqueous Solubility

The target compound has a measured LogP of 4.03 [1], placing it in a favorable range for both passive membrane permeability and aqueous solubility—a critical balance for cellular assay compatibility. By comparison, the primary amine (4-bromothiophen-2-yl)methanamine has LogP 1.645 [2], which may limit membrane crossing, while the N-methyl analog has LogP 2.061 . A related thiophene-pentan-3-yl analog bearing a 5-methyl group (instead of bromine) has XLogP3 of 3.7 [3]. The 5-bromo regioisomer [(5-bromothiophen-2-yl)methyl](pentan-3-yl)amine shares the same molecular formula and calculated LogP but differs in electronic distribution due to the altered bromine position, which can shift observed chromatographic LogP by 0.1–0.3 units .

LogP lipophilicity permeability drug-likeness

Regioisomeric Differentiation: 4-Bromo vs. 5-Bromo Substitution Pattern Alters Cross-Coupling Reactivity and Electronic Profile

The 4-bromo substitution on the thiophene ring places bromine at the β-position relative to sulfur, electronically distinct from the α-position (5-bromo or 2-bromo) that is more common in commercial building blocks [1]. In palladium-catalyzed cross-coupling, the 4-position exhibits different oxidative addition rates compared to the 5-position due to altered electron density distribution in the thiophene ring [2]. This differential reactivity is critical when sequential or orthogonal coupling strategies are required—the 4-bromo compound can be selectively addressed in the presence of other halogenated positions. The 5-bromo regioisomer [(5-bromothiophen-2-yl)methyl](pentan-3-yl)amine (CAS 1019559-37-5), while sharing identical molecular formula (C₁₀H₁₆BrNS) and molecular weight (262.21 Da), has a reported boiling point of 294.4±25.0 °C at 760 mmHg , providing a distinguishable physical property for identity verification.

regioisomer cross-coupling Buchwald-Hartwig Suzuki electronic effects

Polar Surface Area (PSA) Advantage: Low PSA of 12 Ų Predicts Superior Passive Membrane Permeability Over Functionalized Analogs

The target compound has a topological polar surface area (TPSA) of only 12 Ų [1], reflecting its simple secondary amine and bromothiophene composition with a single H-bond donor and one H-bond acceptor [1]. By comparison, a structurally elaborated analog—[(4-bromothiophen-2-yl)methyl]({[6-(morpholin-4-yl)pyridin-3-yl]methyl})amine (CAS 2877691-74-0)—has a TPSA of 65.6 Ų and XLogP3 of 2.2 [2], which would substantially reduce predicted passive membrane permeability. In CNS drug discovery, a TPSA below 60–70 Ų and LogP between 2–5 are widely accepted thresholds for blood-brain barrier penetration; with PSA of 12 Ų and LogP of 4.03, the target compound falls well within this favorable space [1].

PSA membrane permeability CNS drug design blood-brain barrier

Scaffold Utility in Kinase Inhibitor Programs: 4-Bromothiophene-Methylamine Motif Validated as Privileged Fragment for ATP-Site Binding

The 4-bromothiophene-methylamine motif has been recognized as a versatile scaffold for kinase inhibitor development, with related bromothiophene derivatives demonstrating inhibitory activity against tyrosine kinases including EGFR by competing at ATP-binding sites [1]. The secondary amine and bromine atom provide orthogonal reactive handles: the amine enables further N-functionalization (sulfonamide, amide, or urea formation), while the bromine serves as a cross-coupling handle for C–C bond formation via Suzuki-Miyaura reactions to introduce aryl/heteroaryl diversity [2]. A panel of new thiophene-based potential tyrosine kinase inhibitors has been evaluated using combined in silico and in vitro approaches, confirming the relevance of this chemotype [3]. Compared to the 5-bromo regioisomer, which is also cited as a kinase inhibitor intermediate [4], the 4-bromo isomer offers differentiated vector geometry for fragment growing, potentially accessing distinct subpockets within the ATP-binding cleft.

kinase inhibitor fragment-based drug discovery tyrosine kinase scaffold ATPa-site

[(4-Bromothiophen-2-yl)methyl](pentan-3-yl)amine: High-Impact Application Scenarios Driven by Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Balanced Fsp3 for Lead-Like Library Design

The target compound's Fsp3 of 0.6, LogP of 4.03, and low PSA of 12 Ų profile it as an attractive fragment or scaffold for lead-like libraries [1]. Fragment-based screening collections increasingly prioritize compounds with Fsp3 ≥ 0.4 to avoid the flat, aromatic character associated with poor developability. The pentan-3-yl branched amine provides three-dimensional character absent in simpler N-methyl or primary amine analogs (Fsp3 estimated ~0.2–0.4), making this compound a valuable addition to fragment libraries designed for subsequent structure-based optimization [1][2].

Orthogonal Cross-Coupling Strategies Requiring Regiospecific 4-Bromo Substitution

In multi-step synthetic sequences where regiospecific oxidative addition is required, the 4-bromo substitution pattern provides electronic differentiation from the more common 5-bromo or 2-bromo thiophene isomers [3]. Research programs constructing biaryl or heteroaryl libraries via sequential Suzuki-Miyaura couplings can exploit this regioisomer to install diversity elements at the 4-position selectively, orthogonal to other halogen handles. The well-established Buchwald-Hartwig amination conditions for bromothiophenes (as demonstrated by Begouin, Queiroz, and Kirsch, Synthesis 2005) further enable late-stage N-arylation at the secondary amine [3].

CNS-Penetrant Kinase Inhibitor Programs Exploiting Low PSA and Moderate LogP

For CNS-targeted kinase inhibitor programs (e.g., brain-penetrant EGFR or PDK1 inhibitors), the compound's combination of PSA = 12 Ų and LogP = 4.03 aligns with established blood-brain barrier permeability guidelines (PSA < 60–70 Ų; LogP 2–5) [1][4]. The scaffold's minimal polarity provides ample headroom for introducing additional pharmacophoric elements (hydrogen bond donors/acceptors) during optimization without exceeding permeability thresholds. This contrasts with pre-functionalized analogs bearing morpholine or pyridine groups, which already carry 5 H-bond acceptors and PSA of 65.6 Ų [4], leaving limited tolerance for further polar substitution.

Procurement-Standardized Building Block for Parallel Synthesis and Library Production

With multiple commercial suppliers offering 95% purity under catalog numbers EN300-169289, BBV-14847391, and CSC000201751, the compound is readily available for parallel synthesis workflows [1]. Its dual synthetic handles—secondary amine for amide/sulfonamide/urea coupling and aryl bromide for cross-coupling—enable two-dimensional library enumeration from a single building block. The boiling point of the 5-bromo regioisomer (294.4±25.0 °C) provides a reference for physical identity verification during incoming quality control, distinguishing it from the target compound .

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